2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid
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Overview
Description
2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a phenyl group substituted with methoxycarbonyl groups
Mechanism of Action
Mode of Action
It is known that the compound contains a boronic acid group, which is often involved in forming reversible covalent complexes with proteins, enzymes, or receptors in the body .
Biochemical Pathways
The compound is likely to affect biochemical pathways through its interaction with its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 3,5-bis(methoxycarbonyl)phenyl isocyanate with cyclohexane-1-carboxylic acid. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]benzoic Acid
- 3,5-bis(methoxycarbonyl)phenyl isocyanate
- Cyclohexane-1-carboxylic Acid derivatives
Uniqueness
2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7/c1-25-17(23)10-7-11(18(24)26-2)9-12(8-10)19-15(20)13-5-3-4-6-14(13)16(21)22/h7-9,13-14H,3-6H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHDZKMDHUVIMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2CCCCC2C(=O)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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